(2E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile
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Overview
Description
The compound (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile is a synthetic organic molecule It features a benzodiazole ring fused with a bromo-methoxyphenyl group and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Bromination and Methoxylation: The benzene ring is then brominated and methoxylated to introduce the bromo and methoxy groups.
Formation of the Prop-2-enenitrile Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Biological Probes: Can be used in the development of probes for studying biological processes.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1H-1,3-benzodiazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the bromo and methoxy groups.
(2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile: Lacks the bromine atom.
(2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(5-bromo-phenyl)prop-2-enenitrile: Lacks the methoxy group.
Uniqueness
The presence of both the bromo and methoxy groups in (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.
Properties
Molecular Formula |
C17H12BrN3O |
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Molecular Weight |
354.2 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H12BrN3O/c1-22-16-7-6-13(18)9-11(16)8-12(10-19)17-20-14-4-2-3-5-15(14)21-17/h2-9H,1H3,(H,20,21)/b12-8+ |
InChI Key |
ODRSTQCAEXNFAK-XYOKQWHBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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